L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

Catalog No.
S786564
CAS No.
74929-17-2
M.F
C12H14N2O6
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

CAS Number

74929-17-2

Product Name

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

IUPAC Name

5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1

InChI Key

SXXQCQDCWZFRGY-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a chemical compound characterized by the presence of L-glutamic acid linked to a 3-carboxy-4-hydroxyaniline moiety. Its chemical formula is C₁₂H₁₄N₂O₆, and it has a molecular weight of approximately 282.25 g/mol. This compound is classified as an amino acid derivative and is notable for its potential biological activities, including roles in cellular signaling and as a precursor in various biochemical pathways.

Substrate for γ-Glutamyltranspeptidase (GGT) Assay

L-GAH serves as a substrate for the enzyme γ-glutamyltranspeptidase (GGT), which plays a crucial role in various biological processes, including glutathione metabolism and amino acid transport []. By measuring the rate of L-GAH hydrolysis by GGT, researchers can assess the enzyme's activity in cell extracts or tissues []. This information can be valuable in understanding various physiological and pathological conditions associated with altered GGT activity, such as liver diseases, drug abuse, and certain cancers [].

Typical of amino acids and their derivatives:

  • Esterification: The carboxylic groups can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides, which are significant in the synthesis of peptides.
  • Decarboxylation: Under certain conditions, the carboxyl groups may be removed, leading to the formation of simpler compounds.

These reactions are essential for synthesizing various derivatives that may exhibit enhanced biological properties.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has been studied for its biological activities, particularly in the context of cancer research. It has been suggested that derivatives of glutamic acid can act as anticancer agents due to their ability to modulate metabolic pathways in tumor cells. For instance, compounds derived from glutamic acid have shown promise in inhibiting tumor growth and enhancing the efficacy of established chemotherapeutics like cisplatin . Additionally, the compound may influence neurotransmission and cellular signaling due to its structural similarity to neurotransmitters.

The synthesis of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involves:

  • Condensation Reactions: Combining L-glutamic acid with 3-carboxy-4-hydroxyaniline under acidic or basic conditions to facilitate the formation of the amide bond.
  • Protective Group Strategies: Utilizing protective groups for functional groups during synthesis to enhance selectivity and yield.
  • Purification Techniques: Employing chromatography methods for purification post-synthesis to isolate the desired product from unreacted materials and by-products.

These methods ensure high purity and yield of the compound suitable for further research and application.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in anticancer therapies.
  • Biochemical Research: Used in proteomics and metabolic studies due to its role as an amino acid derivative.
  • Nutraceuticals: Investigated for its potential health benefits related to amino acid supplementation.

Studies on L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) interactions focus on its binding capabilities with various biological targets, including:

  • Enzymatic Interactions: Investigating how this compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its potential as a ligand for neurotransmitter receptors, which could elucidate its role in neurochemistry.
  • Drug Synergy: Exploring combinations with existing drugs to enhance therapeutic efficacy while minimizing side effects.

Such interaction studies are crucial for understanding the full spectrum of biological effects associated with this compound.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) shares structural features with several related compounds, which can be compared based on their chemical structure, biological activity, and applications:

Compound NameStructure CharacteristicsBiological Activity
L-Glutamic AcidBasic structure of glutamic acidNeurotransmitter, metabolic role
Gamma-Carboxy-L-glutamic AcidContains an additional carboxyl groupAnticoagulant properties
L-GlutamineAmide derivative of glutamic acidAmino acid metabolism
N-Acetyl-L-glutamic AcidAcetylated form of glutamic acidPotential neuroprotective effects
L-Glutamic Acid gamma-(3-carboxy-4-nitroanilide)Nitro-substituted derivativeAnticancer properties

The uniqueness of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) lies in its specific functional groups that may impart unique biological activities not present in other similar compounds. Its hydroxyl group provides additional reactivity that could be exploited in synthetic chemistry and pharmacology.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide), with the molecular formula C12H14N2O6 and a molecular weight of 282.25, is a specialized derivative of L-glutamic acid that has garnered attention for its unique structural properties [1] [2]. This compound features a gamma-amide linkage between glutamic acid and 3-carboxy-4-hydroxyaniline, creating a distinctive chemical entity with specific applications [3] [1].

Classical organic synthesis approaches for L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involve the formation of an amide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of 3-carboxy-4-hydroxyaniline [3] [2]. The synthesis generally requires protection of the alpha-carboxyl and alpha-amino groups of glutamic acid to ensure selective reaction at the gamma-carboxyl position [4] [5].

A typical synthetic route involves the following key steps:

  • Protection of the alpha-amino group of L-glutamic acid using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) [4] [5].
  • Selective protection of the alpha-carboxyl group through esterification, commonly using benzyl or tert-butyl groups [4] [6].
  • Activation of the gamma-carboxyl group using coupling reagents such as carbodiimides, followed by reaction with 3-carboxy-4-hydroxyaniline [3] [5].
  • Deprotection steps to remove the protecting groups, yielding the final product [6] [5].

The synthesis can be represented by the following reaction scheme:

StepReactionReagentsConditions
1Alpha-amino protectionBoc anhydride or Cbz-ClBasic conditions, 0-25°C
2Alpha-carboxyl protectionBenzyl bromide or tert-butyl acetateBasic conditions, 25-60°C
3Gamma-carboxyl activationDCC, EDC, or other coupling agentsDMF or DCM, 0-25°C
4Amide formation3-carboxy-4-hydroxyanilineDMF or DCM, 0-25°C
5DeprotectionTFA, HCl, or H2/PdVaries by protecting group

This classical approach, while effective, often faces challenges related to selectivity, yield, and purity of the final product [5] [7]. The presence of multiple functional groups in both starting materials necessitates careful control of reaction conditions to achieve the desired selectivity [5] [8].

Schiff Base Intermediate Formation Strategies

Schiff base intermediates play a crucial role in the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and related compounds [9] [10]. These intermediates are formed through the condensation reaction between an aldehyde or ketone and a primary amine, resulting in the formation of an imine or Schiff base [9] [11].

In the context of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) synthesis, Schiff base formation strategies typically involve:

  • Protection of the gamma-carboxyl group of glutamic acid through conversion to an aldehyde or ketone functionality [11] [7].
  • Condensation of this protected glutamic acid derivative with 3-carboxy-4-hydroxyaniline to form a Schiff base intermediate [10] [11].
  • Selective reduction of the Schiff base to form a secondary amine linkage, followed by further transformations to yield the target compound [11] [7].

The Schiff base formation is typically conducted under mild acidic conditions to catalyze the reaction while avoiding side reactions [9] [10]. Common catalysts include glacial acetic acid, which has been shown to increase reaction yields to nearly quantitative levels (up to 86%) in similar Schiff base formations [9] [11].

A key advantage of utilizing Schiff base intermediates is the ability to introduce stereochemical control during the synthesis process [11] [7]. The formation of the Schiff base creates a rigid structure that can influence the stereochemical outcome of subsequent reactions, particularly when chiral auxiliaries or catalysts are employed [7] [12].

Recent advances in Schiff base formation strategies for amino acid derivatives include:

  • The use of modified cinchona alkaloids as bifunctional, hydrogen bonding catalysts to achieve high enantioselectivities (up to 97.5:2.5 enantiomeric ratio) in the formation of amino acid derivatives [7] [12].
  • Development of silver-catalyzed conjugate addition-elimination reactions for the asymmetric synthesis of glutamic acid derivatives bearing Schiff bases with excellent enantioselectivity (up to 99% enantiomeric excess) [12] [7].
  • Application of masked acyl cyanide (MAC) reagents as effective umpolung synthons for enantioselective additions to N-protected aldimines [7] [12].

These advanced strategies provide routes to obtain L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) with high stereochemical purity, which is essential for many applications [11] [7] [12].

Racemization Control in Diastereomeric Salt Separation

Racemization control is a critical aspect in the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) to ensure the stereochemical integrity of the final product [13] [14]. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can occur during various stages of the synthesis, particularly during activation of the protected amino acid by coupling reagents [13] [14].

Diastereomeric salt separation represents an effective method for resolving racemic mixtures of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and related compounds [13] [14]. This approach involves the formation of diastereomeric salts through reaction with a chiral resolving agent, followed by separation based on the different physicochemical properties of the resulting diastereomers [14] [13].

Key strategies for racemization control during diastereomeric salt separation include:

  • Selection of appropriate coupling reagents that minimize racemization at the alpha-carbon of amino acids [13] [14]. Studies have shown that the extent of racemization depends significantly on the coupling reagent used, with some reagents causing extensive racemization, particularly for histidine, cysteine, and serine residues [13] [14].

  • Optimization of reaction conditions, including temperature, solvent, and reaction time, to minimize racemization [13] [14]. Lower temperatures and shorter reaction times generally result in reduced racemization [13] [14].

  • Use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization during coupling reactions [13] [14].

  • Implementation of alternative protecting group strategies, such as the 2,4-dinitrophenylsulfonyl (DNPBS) group, which has been shown to exhibit greatly decreased alpha-carbon racemization compared to traditional Fmoc-protected amino acids [13] [14].

Research has demonstrated that the enantiomeric enrichment (eeDia) obtained from diastereomeric salt separation often correlates well with the eutectic composition (eeEuRac) of the melting binary phase diagrams of the enantiomeric mixtures [14] [13]. This relationship provides a predictive tool for optimizing resolution conditions [14] [13].

A typical protocol for diastereomeric salt separation of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) involves:

StepProcedureKey ParametersExpected Outcome
1Selection of chiral resolving agentStructural complementarity, solubility differencesEffective diastereomeric discrimination
2Formation of diastereomeric saltsTemperature, solvent, concentrationComplete salt formation
3Crystallization of diastereomeric saltsCooling rate, seeding, solvent systemSelective crystallization of one diastereomer
4Separation of crystalsFiltration conditions, washing procedureHigh purity diastereomeric salt
5Liberation of resolved compoundpH adjustment, extraction conditionsEnantiomerically enriched product

Through careful implementation of these strategies, it is possible to obtain L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) with high enantiomeric purity, typically exceeding 85% enantiomeric excess [13] [14].

Biocatalytic Production Methods

Biocatalytic approaches offer significant advantages for the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide), including high stereoselectivity, mild reaction conditions, and environmental sustainability [15] [6]. These methods leverage enzymatic catalysis to achieve selective transformations that would be challenging using traditional chemical approaches [6] [16].

Several biocatalytic strategies have been developed for the synthesis of L-glutamic acid derivatives, which can be adapted for the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [15] [6] [17]. These include:

  • Transaminase-catalyzed reactions: Transaminases, particularly branched-chain amino acid aminotransferase (BCAT) from Escherichia coli, have demonstrated broad substrate specificity for the synthesis of glutamic acid analogues [15] [8]. These enzymes catalyze the transfer of an amino group from a donor amino acid (typically L-glutamic acid) to an alpha-keto acid acceptor, forming the corresponding amino acid [15] [16].

  • Glutaminase-mediated approaches: Glutaminase enzymes can catalyze the hydrolysis of the amide bond in glutamine derivatives, which can be leveraged in reverse reactions for the formation of gamma-amide bonds in L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [16] [17].

  • Gamma-glutamyl transpeptidase (GGT)-based methods: GGT enzymes catalyze the transfer of the gamma-glutamyl moiety from glutathione or other gamma-glutamyl compounds to various acceptors, including amino acids and peptides [16] [3]. This transpeptidation activity can be harnessed for the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) using 3-carboxy-4-hydroxyaniline as the acceptor [3] [16].

  • Enzymatic resolution approaches: Lipases and proteases, such as Alcalase, have been employed for the selective esterification or hydrolysis of glutamic acid derivatives, enabling the resolution of racemic mixtures or selective modification of specific functional groups [6] [15].

A particularly promising biocatalytic route involves a tandem aldol addition-transamination approach, where an aldol addition catalyzed by aldolases is followed by enantioselective transamination using S-selective transaminases [15] [6]. This approach has been successfully applied to the synthesis of gamma-hydroxy-alpha-amino acids, which share structural similarities with L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [15] [6].

The biocatalytic production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can be optimized through various strategies:

Optimization StrategyImplementation ApproachExpected Benefits
Enzyme engineeringDirected evolution, rational designEnhanced activity, stability, and substrate specificity
Reaction medium engineeringOrganic solvent systems, ionic liquidsImproved substrate solubility, shifted equilibrium
Immobilization techniquesCovalent binding, entrapment, adsorptionEnzyme reusability, operational stability
Multi-enzyme cascadesCo-immobilization, compartmentalizationOne-pot synthesis, reduced isolation steps
Process intensificationContinuous flow systems, membrane reactorsHigher productivity, reduced waste generation

Recent advances in biocatalytic production methods include the development of whole-cell biocatalysts expressing multiple enzymes for the synthesis of amino acid derivatives, which simplifies the production process and reduces costs [6] [18]. Additionally, the application of protein engineering techniques has expanded the substrate scope of transaminases and other enzymes relevant to L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) synthesis [15] [17].

Industrial-Scale Optimization Challenges

The industrial-scale production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) presents numerous challenges that must be addressed to achieve economically viable and sustainable manufacturing processes [18] [19]. These challenges span various aspects of the production pipeline, from raw material selection to downstream processing [18] [19].

One of the primary challenges in scaling up the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is maintaining reaction homogeneity in large-scale reactors [19] [18]. Industrial bioreactors often experience concentration gradients of substrates and oxygen, leading to suboptimal reaction conditions in certain zones [19] [18]. These gradients can result in lower yields and the formation of unwanted by-products that may affect the final product quality [19] [18].

The selection of appropriate raw materials represents another significant challenge [18] [19]. For chemical synthesis approaches, the cost and availability of high-purity starting materials, particularly 3-carboxy-4-hydroxyaniline, can impact the economic viability of the process [2] [19]. For biocatalytic methods, the cost of enzymes and cofactors, as well as their stability under industrial conditions, presents additional considerations [18] [6].

Specific industrial-scale optimization challenges include:

  • Reaction scale-up issues: As reaction volumes increase, heat and mass transfer limitations become more pronounced, potentially affecting reaction kinetics and product quality [19] [18]. The design of efficient mixing systems and heat exchangers is essential to address these limitations [19] [18].

  • Purification challenges: The separation of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) from reaction mixtures containing similar compounds or unreacted starting materials requires carefully optimized purification protocols [2] [19]. Chromatographic methods commonly used at laboratory scale may not be economically feasible for industrial production [2] [19].

  • Process integration: Integrating multiple reaction and separation steps into a continuous or semi-continuous process presents significant engineering challenges [18] [19]. The development of efficient process integration strategies is crucial for minimizing intermediate isolation and purification steps [18] [19].

  • Quality control and consistency: Ensuring batch-to-batch consistency in terms of purity, stereochemical integrity, and impurity profile requires robust analytical methods and process control strategies [2] [19].

  • Environmental considerations: The industrial production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) generates waste streams that must be managed appropriately [18] [19]. The development of greener synthesis routes and efficient waste treatment methods is essential for sustainable production [18] [19].

To address these challenges, various optimization strategies have been explored:

ChallengeOptimization StrategyImplementation Approach
Reaction homogeneityScale-down approachUse of laboratory-scale reactors that mimic industrial conditions
Computational fluid dynamicsMathematical modeling of mixing behavior and concentration gradients
Raw material costsAlternative feedstocksExploration of less expensive or more readily available starting materials
Process intensificationDevelopment of more efficient reaction pathways with higher atom economy
Purification efficiencyContinuous chromatographyImplementation of simulated moving bed or multicolumn countercurrent solvent gradient purification
Crystallization optimizationDevelopment of selective crystallization protocols for product isolation
Process integrationContinuous flow chemistryDesign of integrated continuous flow systems for multi-step syntheses
Hybrid process designsCombination of chemical and enzymatic steps in integrated processes
Quality controlProcess analytical technologyImplementation of real-time monitoring and control systems
Quality by design approachSystematic approach to process development based on sound science and quality risk management
Environmental impactGreen chemistry principlesApplication of solvent-free or aqueous reaction conditions
Waste valorizationDevelopment of processes to convert waste streams into valuable by-products

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Wikipedia

5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid

Dates

Modify: 2023-08-15

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